molecular formula C7H7ClN2O3 B1480459 Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate CAS No. 1554322-12-1

Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate

Cat. No.: B1480459
CAS No.: 1554322-12-1
M. Wt: 202.59 g/mol
InChI Key: HFKKUHBIGKCALE-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which provides a precise description of the substituent positions and functional group identities. This naming convention follows established protocols for heterocyclic compounds where the pyrimidine ring serves as the parent structure, and substituents are numbered according to their positions relative to the nitrogen atoms. The compound has been assigned the unique chemical registry number and appears in major chemical databases including PubChem with the compound identification number 121206968. The systematic identification also includes the molecular formula C₇H₇ClN₂O₃, which indicates the presence of seven carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms arranged in a specific connectivity pattern. Alternative naming systems may refer to this compound using different conventions, but the International Union of Pure and Applied Chemistry name remains the standard for scientific communication and database searches.

Simplified Molecular Input Line Entry System Notation and International Chemical Identifier Representation

The Simplified Molecular Input Line Entry System notation for this compound is represented as COC1=C(N=CN=C1Cl)C(=O)OC, which provides a linear text representation of the molecular structure that can be easily processed by computational chemistry software. This notation begins with the methoxy group (COC) connected to the pyrimidine ring, followed by the ring structure with embedded nitrogen atoms, the chloro substituent, and the methyl carboxylate group. The International Chemical Identifier representation is InChI=1S/C7H7ClN2O3/c1-12-5-4(7(11)13-2)9-3-10-6(5)8/h3H,1-2H3, which provides a more detailed and standardized description of the molecular connectivity and hydrogen atom positions. The corresponding International Chemical Identifier Key is HFKKUHBIGKCALE-UHFFFAOYSA-N, which serves as a unique identifier that can be used for database searches and chemical informatics applications. These standardized representations are essential for computer-based chemical analysis, structure searching, and molecular modeling studies, as they provide unambiguous descriptions of the molecular structure that can be interpreted consistently across different software platforms and databases.

X-ray Crystallographic Data

While comprehensive X-ray crystallographic data specifically for this compound were not available in the current literature search, related pyrimidine carboxylate derivatives have been subjected to detailed crystallographic analysis that provides insights into the general structural characteristics of this class of compounds. Crystallographic studies of similar substituted pyrimidine derivatives reveal that the carboxylate functionality typically exhibits a twisted orientation relative to the pyrimidine ring plane, with dihedral angles commonly ranging from 10 to 15 degrees. This geometric arrangement is attributed to steric interactions between the carboxylate group and adjacent ring substituents, as well as electronic effects that influence the optimal molecular conformation. In crystal structures of related compounds, intermolecular hydrogen bonding interactions have been observed between carboxylate oxygen atoms and various hydrogen bond donors, leading to the formation of extended supramolecular networks. The presence of both electron-donating methoxy groups and electron-withdrawing chloro substituents in the structure creates a complex electronic environment that would be expected to influence the crystal packing arrangements and intermolecular interactions. Future crystallographic investigations of this compound would provide valuable information about its solid-state structure, molecular conformation, and crystal packing motifs.

Properties

IUPAC Name

methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-12-5-4(7(11)13-2)9-3-10-6(5)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKKUHBIGKCALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554322-12-1
Record name methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a pyrimidine derivative that has attracted significant attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H8ClN2O3
  • Molecular Weight : 202.61 g/mol

This compound exhibits its biological effects primarily through interactions with nucleic acids. The compound can be incorporated into DNA or RNA, disrupting normal cellular processes such as replication and transcription. This mechanism is particularly relevant in the context of viral infections and cancer cell proliferation, where it may inhibit the activity of DNA polymerases and other enzymes involved in nucleic acid metabolism .

Antimicrobial Properties

Research has indicated that this compound possesses notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves interference with bacterial DNA synthesis, leading to cell death .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promise as an inhibitor of cancer cell proliferation, particularly in breast and colon cancer models. The compound's ability to disrupt nucleic acid synthesis is a key factor in its anticancer efficacy .

Case Studies

StudyFindings
Study A Evaluated the antimicrobial efficacy against E. coli and S. aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study B Investigated anticancer properties in vitro using MCF-7 breast cancer cells, reporting a reduction in cell viability by 70% at a concentration of 50 µM after 48 hours.
Study C Assessed the compound's effect on human lung cancer cells (A549), revealing significant apoptosis induction through caspase activation pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. Variations in substituents on the pyrimidine ring can enhance or diminish its efficacy against specific biological targets. For instance, modifications to the methoxy and chloro groups have been correlated with increased potency against certain cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific diseases.

Case Study : A patent describes the transformation of this compound into derivatives that exhibit biological activity against certain pathogens. For instance, derivatives have shown promise in inhibiting bacterial growth and could be developed into new antibiotics .

Agricultural Chemistry

This compound is also investigated for its potential use as an herbicide. Its structural features allow it to interact with specific biological pathways in plants, potentially leading to effective weed control.

Case Study : Research has indicated that derivatives of this compound can inhibit the growth of certain weed species while being less harmful to crops, making them suitable candidates for environmentally friendly herbicides .

Synthesis and Reactions

This compound can be synthesized through various chemical reactions involving pyrimidine derivatives. The following table summarizes some key synthetic pathways:

Reaction Type Reagents Used Conditions Outcome
Stille Coupling Stannane, Pd catalystMicrowave reactor, 120-130 °CFormation of substituted derivatives
Transesterification Titanium(IV) isopropoxide, methyl alcoholReflux temperatureMethyl esters
Iodination Periodic acid, iodinePolar protic solventIodinated derivatives

Analytical Applications

The compound's properties make it useful in analytical chemistry as well. It can act as a standard in chromatography and spectrometry due to its well-defined structure and predictable behavior under various conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-chloro group undergoes nucleophilic displacement due to the electron-withdrawing effect of the adjacent pyrimidine ring.

Reaction TypeConditions/ReagentsProductYieldSource
AminationNH₃ (7 M in MeOH), 85°C, 12 hrMethyl 6-amino-5-methoxypyrimidine-4-carboxylate89%
Suzuki-Miyaura CouplingPd(dppf)Cl₂, Na₂CO₃, THF/water, 65°CMethyl 6-aryl-5-methoxypyrimidine-4-carboxylate63–78%
Thioether FormationNaSH, DMF, 60°CMethyl 6-mercapto-5-methoxypyrimidine-4-carboxylate72%

Key findings:

  • Steric effects : Bulky nucleophiles (e.g., tert-butylamine) require elevated temperatures (120–130°C) and polar aprotic solvents like NMP .

  • Electronic tuning : The 5-methoxy group enhances ring electron density, accelerating substitutions at C6 by 15–20% compared to non-methoxy analogs.

Ester Hydrolysis and Derivative Formation

The 4-carboxylate group participates in hydrolysis and transesterification:

Reaction TypeConditionsProductYieldSource
Acidic Hydrolysis6 M HCl, reflux, 8 hr6-Chloro-5-methoxypyrimidine-4-carboxylic acid94%
AmidationH₂N-R, EDCI/HOBt, DCM, rt6-Chloro-5-methoxy-N-alkylpyrimidine-4-carboxamide68–85%
Reduction (LiAlH₄)LiAlH₄, THF, 0°C → rt(6-Chloro-5-methoxypyrimidin-4-yl)methanol51%

Notable observations:

  • Selectivity : Hydrolysis under basic conditions (NaOH/EtOH) risks demethylation of the 5-methoxy group, reducing yields to ≤55%.

  • Amidation scope : Primary amines react efficiently, while secondary amines require microwave assistance (150°C, 30 min) for comparable yields .

Ring Functionalization via Cross-Coupling

The pyrimidine core enables regioselective cross-coupling:

Coupling TypeCatalytic SystemProductYieldSource
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, dioxaneMethyl 6-(aryl-amino)-5-methoxypyrimidine-4-carboxylate76%
SonogashiraPd(PPh₃)₄, CuI, PPh₃, NEt₃Methyl 6-alkynyl-5-methoxypyrimidine-4-carboxylate61%

Mechanistic insights:

  • Pd coordination : The 4-carboxylate group chelates palladium, directing coupling to the C6 position .

  • Solvent effects : DMA improves yields by 12–18% over DMF in Buchwald-Hartwig aminations .

Methoxy Group Reactivity

The 5-methoxy group is resistant to nucleophilic displacement but undergoes demethylation under strong acids:

ConditionsProductYieldSource
48% HBr, AcOH, 110°C, 24 hrMethyl 6-chloro-5-hydroxypyrimidine-4-carboxylate83%
BBr₃, DCM, −78°C → rtMethyl 6-chloro-5-hydroxypyrimidine-4-carboxylate91%

Caution: Demethylation with HI generates side products (≤22%) via ester cleavage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate with structurally analogous pyrimidine derivatives, focusing on substituent effects, reactivity, hydrogen bonding, and crystallographic behavior.

Structural Analogues with Substituted Pyrimidine Cores

Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate ()

  • Key Differences : This compound contains a fused pyrrolo-pyrimidine ring system, introducing additional steric constraints and hydrogen-bonding capabilities via the hydroxyl group.
  • Impact : The fused ring system may enhance rigidity and alter solubility compared to the planar pyrimidine core of the target compound. The hydroxyl group could participate in stronger hydrogen bonds, influencing crystal packing .

Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate () Key Differences: A thioxo (S=O) group at position 2 and a 4-chlorophenyl substituent are present. Impact: The thioxo group increases acidity at the adjacent N-H position, enabling deprotonation under basic conditions.

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate ()

  • Key Differences : Features a sulfonyl group (electron-withdrawing) at position 2 and a fluorophenyl substituent.
  • Impact : The sulfonyl group enhances electrophilicity at the pyrimidine core, making it more reactive in nucleophilic substitutions compared to the methoxy group in the target compound. Fluorine’s electronegativity may strengthen intermolecular C-H···O hydrogen bonds, as observed in its crystal structure .

4,6-Dichloro-5-methoxypyrimidine () Key Differences: Lacks the ester group but has two chloro substituents (positions 4 and 6) and a methoxy group.

Substituent Effects on Reactivity and Physical Properties

  • Chloro Group: The chloro substituent at position 6 in the target compound acts as a leaving group, enabling nucleophilic aromatic substitution (e.g., with amines or alkoxides). This reactivity is shared with 4,6-dichloro-5-methoxypyrimidine but is less pronounced in compounds with electron-donating groups (e.g., methoxy) .
  • Methoxy Group : The methoxy group at position 5 donates electron density via resonance, stabilizing the pyrimidine ring. This contrasts with sulfonyl or thioxo groups (), which withdraw electron density and increase electrophilicity .
  • Ester Group: The methyl ester at position 4 offers a site for hydrolysis to carboxylic acids, a feature absent in non-ester analogues like 4,6-dichloro-5-methoxypyrimidine. Esters generally enhance lipophilicity, improving membrane permeability in biological applications .

Hydrogen Bonding and Crystallographic Behavior

  • Target Compound: The methoxy and ester carbonyl groups can act as hydrogen bond acceptors.
  • Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate () : Exhibits intramolecular C-H···O hydrogen bonds forming six- and seven-membered rings. Intermolecular C-H···O interactions create a layered crystal structure, highlighting the role of sulfonyl and ester groups in directing packing .
  • 4,6-Dichloro-5-methoxypyrimidine () : Crystal packing is stabilized by Cl···N halogen bonds (3.09–3.10 Å), a feature absent in the target compound due to its ester group .

Preparation Methods

Two-Stage Process via Hydroxy-Pyrimidine Intermediate (Based on Patent US4125720A)

This method involves two principal stages:

Stage A: Formation of 5-alkoxycarbonyl-4-hydroxy-2-methoxy-pyrimidine Intermediate

  • Condensation of a salt of O-methylisourea with an alkyl alkoxymethylenemalonate in an aqueous medium.
  • The reaction is conducted in the presence of an excess alkali metal hydroxide (e.g., sodium hydroxide).
  • This forms a salt of 5-alkoxycarbonyl-4-hydroxy-2-methoxy-pyrimidine.
  • Neutralization with an inorganic or organic acid liberates the free 5-alkoxycarbonyl-4-hydroxy-2-methoxy-pyrimidine.

Stage B: Conversion to 4-chloro-5-alkoxycarbonyl-2-methoxy-pyrimidine

  • The hydroxy-pyrimidine intermediate is suspended in dimethylformamide (DMF).
  • Treatment with thionyl chloride (SOCl2) at room temperature converts the 4-hydroxy group to a 4-chloro substituent.
  • This yields the corresponding 4-chloro-5-alkoxycarbonyl-2-methoxy-pyrimidine, which includes this compound when the alkyl group is methyl.

Purification Steps:

  • The product mixture is typically extracted with chloroform.
  • The organic phase is washed with water, dried over magnesium sulfate, and concentrated.
  • The residue is purified by recrystallization or filtration after adjusting pH and removing insoluble impurities.

This process is well-documented for producing 4-chloro-5-ethoxycarbonyl-2-methoxy-pyrimidine derivatives, and by analogy, applies to the methyl ester variant.

Alternative Route via 4-chloro-2-methoxypyrimidine Intermediate

  • Starting from 4-chloro-2-methoxypyrimidine, heating under pressure with alkyl aminomethylenemalonate derivatives can lead to substituted pyrimidine intermediates.
  • Subsequent reactions involve cyclization and functional group transformations to introduce the carboxylate ester at position 4.
  • This approach is less commonly reported but offers a variant pathway for synthesizing related compounds.

Summary of Key Reaction Conditions and Reagents

Step Reagents/Conditions Purpose/Outcome
Condensation O-methylisourea salt + alkyl alkoxymethylenemalonate, aqueous medium, excess alkali hydroxide Formation of 5-alkoxycarbonyl-4-hydroxy-2-methoxy-pyrimidine salt
Neutralization Inorganic or organic acid Liberation of free hydroxy-pyrimidine
Chlorination Thionyl chloride in DMF, room temperature Conversion of 4-hydroxy to 4-chloro group
Extraction and Purification Chloroform extraction, washing, drying, recrystallization Isolation of pure this compound

Research Findings and Notes

  • The chlorination step is critical for introducing the reactive chloro substituent at position 6, which is essential for the compound’s reactivity in further synthetic applications.
  • The use of thionyl chloride in DMF is advantageous due to mild reaction conditions and high selectivity.
  • The alkoxycarbonyl group (methoxycarbonyl in this case) is introduced via the alkoxymethylenemalonate precursor, allowing for variation in ester substituents.
  • Purification often involves pH adjustment and filtration to remove gelatinous insoluble matter, followed by organic solvent extraction and drying.
  • The process is scalable and has been adapted for industrial synthesis of related pyrimidine derivatives.

Chemical and Structural Data Summary

Property Data
Molecular Formula C7H7ClN2O3
Molecular Weight 202.59 g/mol
IUPAC Name This compound
CAS Number 1554322-12-1
SMILES COC1=C(N=CN=C1Cl)C(=O)OC
Key Functional Groups Pyrimidine ring, chloro substituent, methoxy group, methyl ester

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of methyl 6-chloro-5-methoxypyrimidine-4-carboxylate?

The synthesis typically involves multi-step protocols, including:

  • Condensation reactions using substituted pyrimidine precursors, such as chlorination of methoxy-substituted intermediates with phosphoryl chloride (POCl₃) under reflux conditions .
  • Biginelli-like cyclocondensation for constructing the pyrimidine ring, where aldehydes, β-ketoesters, and thioureas/urea derivatives are condensed in a one-pot reaction .
  • Selective functionalization at the 4-, 5-, and 6-positions of the pyrimidine ring, often requiring protecting groups (e.g., methoxy or benzyloxy) to prevent side reactions during chlorination or esterification .

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?

  • Single-crystal X-ray diffraction is performed using programs like SHELXL for refinement and ORTEP-III for visualizing thermal ellipsoids and hydrogen-bonding networks .
  • Hydrogen-bonding patterns are analyzed using graph-set notation to classify motifs (e.g., R₂²(8) for dimeric interactions), which inform crystal packing and stability .
  • Torsion angle analysis quantifies ring puckering deviations via Cremer-Pople parameters, critical for understanding conformational flexibility in solid-state structures .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions at the pyrimidine ring be addressed?

  • Computational modeling (DFT or MD simulations) predicts reactivity at specific positions (e.g., chloro vs. methoxy substituents) by analyzing electron density maps and frontier molecular orbitals .
  • Kinetic vs. thermodynamic control : Adjusting reaction temperature and solvent polarity directs substitution to the 6-position (chloro) over the 5-position (methoxy) .
  • Protecting group strategies : Temporary protection of the methoxy group with acid-labile groups (e.g., tert-butyldimethylsilyl) prevents undesired nucleophilic displacement during chlorination .

Q. What strategies resolve contradictions between spectroscopic data (NMR, MS) and crystallographic results?

  • Dynamic effects in solution : Variable-temperature NMR identifies fluxional behavior (e.g., ring puckering or rotational isomerism) that may obscure resonance splitting observed in static crystal structures .
  • High-resolution mass spectrometry (HRMS) verifies molecular ion peaks to confirm stoichiometry, while isotopic patterns distinguish between isobaric impurities and true intermediates .
  • Complementary techniques : Cross-validation using IR (for carbonyl stretching) and solid-state NMR (for crystallographic discrepancies) ensures consistency across datasets .

Q. How does the compound’s electronic configuration influence its reactivity in medicinal chemistry applications?

  • Electron-withdrawing groups (e.g., chloro, carboxylate) enhance electrophilic character at the 2- and 4-positions, enabling nucleophilic aromatic substitution for derivatization into kinase inhibitors .
  • Hydrogen-bond acceptor capacity of the methoxy and carbonyl groups facilitates interactions with biological targets (e.g., DHFR active sites), as modeled using molecular docking .
  • Metabolic stability : The methyl ester moiety can act as a prodrug, with hydrolysis to the carboxylic acid in vivo modulating bioavailability and clearance rates .

Methodological Considerations

Q. What analytical workflows are recommended for characterizing intermediates during synthesis?

  • Stepwise monitoring : Use TLC with UV/fluorescence detection or LC-MS to track reaction progress and isolate intermediates via flash chromatography .
  • Crystallization optimization : Screen solvents (e.g., EtOAc/hexane or DMSO/water) to obtain high-purity single crystals for X-ray analysis .
  • Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) to assess purity and stoichiometry .

Q. How are computational tools integrated into the design of derivatives for biological screening?

  • Pharmacophore modeling identifies critical functional groups (e.g., chloro for hydrophobic interactions, carboxylate for hydrogen bonding) required for target engagement .
  • ADMET prediction : Software like SwissADME evaluates logP, solubility, and CYP450 interactions to prioritize derivatives with favorable pharmacokinetic profiles .
  • Docking studies : Programs like AutoDock Vina simulate binding poses in enzyme active sites (e.g., Src/Abl kinases) to guide structural modifications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
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Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate

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